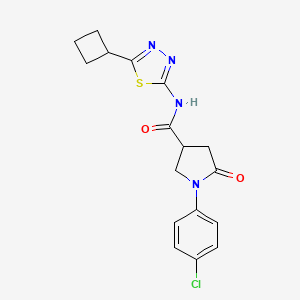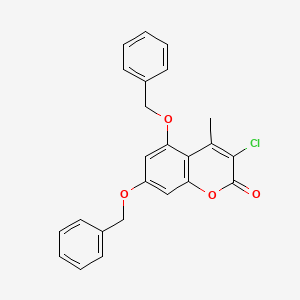
1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a diverse range of applications. Its chemical structure consists of a pyrrolidine ring, a thiadiazole ring, and a carboxamide group.
- The chlorophenyl group (C₆H₄Cl) and cyclobutyl group (C₄H₈) are attached to the thiadiazole ring, resulting in a unique arrangement.
- The compound’s systematic name reflects its substituents and functional groups: 1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves cyclization of appropriate precursors, followed by amide bond formation.
Reaction Conditions: The cyclization step typically requires elevated temperatures and specific catalysts.
Industrial Production: While industrial-scale production methods may vary, they often involve efficient and scalable synthetic routes to meet demand.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions yield derivatives with altered properties, such as improved solubility or enhanced biological activity.
Scientific Research Applications
Chemistry: Researchers explore the compound’s reactivity, stereochemistry, and novel derivatives.
Biology: It may exhibit bioactivity, making it relevant for drug discovery or as a probe in biological studies.
Medicine: Investigate its potential as a therapeutic agent (e.g., anticancer, antimicrobial, or anti-inflammatory).
Industry: Applications in materials science, catalysis, or agrochemicals.
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the combination of chlorophenyl, cyclobutyl, and thiadiazole).
Similar Compounds:
Remember that this compound’s detailed research may be scattered across scientific literature, and further investigation is warranted for specific aspects
Properties
Molecular Formula |
C17H17ClN4O2S |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H17ClN4O2S/c18-12-4-6-13(7-5-12)22-9-11(8-14(22)23)15(24)19-17-21-20-16(25-17)10-2-1-3-10/h4-7,10-11H,1-3,8-9H2,(H,19,21,24) |
InChI Key |
WYRKSHQKFFZADP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11019971.png)


![Ethyl 4-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B11020005.png)

![N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B11020014.png)
![2-methoxy-4-(methylsulfanyl)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B11020015.png)
![N-(3,4-dichlorophenyl)-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11020016.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11020020.png)
![N-[3-(5-bromo-1H-indol-1-yl)propanoyl]glycylglycine](/img/structure/B11020023.png)
![N-[2-(cyclooctylamino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11020024.png)
![N-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetyl}-L-leucine](/img/structure/B11020029.png)
![Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-nitrobenzoate](/img/structure/B11020032.png)
![2-oxo-2H-chromen-7-yl (2S)-2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11020046.png)
